2'-Chloro-4'-(trifluoromethoxy)acetanilide
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Overview
Description
2’-Chloro-4’-(trifluoromethoxy)acetanilide is a chemical compound with the molecular formula C9H7ClF3NO2 . It has a molecular weight of 253.61 . This compound has generated interest in scientific research and industry due to its unique physical and chemical properties.
Molecular Structure Analysis
The InChI code for 2’-Chloro-4’-(trifluoromethoxy)acetanilide is 1S/C9H7ClF3NO2/c1-5(15)14-8-3-2-6(4-7(8)10)16-9(11,12)13/h2-4H,1H3,(H,14,15) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The physical form of 2’-Chloro-4’-(trifluoromethoxy)acetanilide is solid . More detailed physical and chemical properties are not available in the resources I have.Scientific Research Applications
Synthesis and Characterization
2'-Chloro-4'-(trifluoromethoxy)acetanilide and related compounds are frequently utilized in the synthesis of complex organic structures. For instance, acetanilides have been employed as starting materials in the Vilsmeier–Haack type reactions for synthesizing 2-chloro-3-formyl quinolines, leveraging conventional and ultrasonically assisted conditions to improve yield and reduce reaction times (Venkanna et al., 2015). Furthermore, the cyclization of 2-dialkylamino-2′-halogeno- and 2-chloro-2′-(dialkylamino)acetanilides has been explored to produce quinoxaline derivatives through intramolecular aromatic or aliphatic nucleophilic substitution reactions, depending on specific substituents and experimental conditions (Castro et al., 2002).
Chemoproteomic Profiling
Acetanilide derivatives, including those related to this compound, have been studied for their biological interactions and potential toxicological implications. Chemoproteomic profiling of acetanilide herbicides has revealed their inhibitory effect on fatty acid oxidation by reacting with protein targets involved in mitochondrial and peroxisomal pathways (Counihan et al., 2017).
Environmental and Toxicological Studies
The environmental impact and toxicological effects of acetanilide compounds have been assessed through studies on aquatic organisms. The acute toxicity of various xenobiotics, including acetanilide derivatives, has been evaluated to understand their effects on freshwater fish and mosquito larvae, providing insights into their potential environmental hazards (Farah et al., 2004).
Safety and Hazards
The safety information for 2’-Chloro-4’-(trifluoromethoxy)acetanilide indicates that it has the following hazard statements: H302, H315, H319, H335 . This means it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements include P271, P261, P280 , which suggest avoiding breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
N-[2-chloro-4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO2/c1-5(15)14-8-3-2-6(4-7(8)10)16-9(11,12)13/h2-4H,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNXXAMUQSINLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)OC(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380981 |
Source
|
Record name | 2'-Chloro-4'-(trifluoromethoxy)acetanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
256529-43-8 |
Source
|
Record name | 2'-Chloro-4'-(trifluoromethoxy)acetanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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